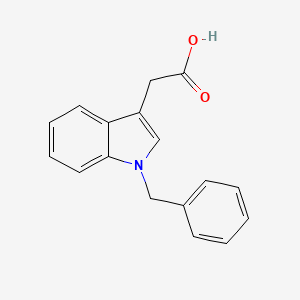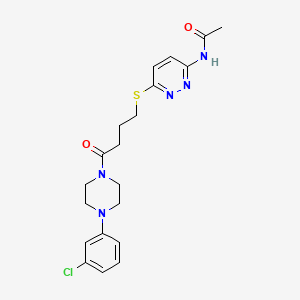
N-(6-((4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-((4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide is a useful research compound. Its molecular formula is C20H24ClN5O2S and its molecular weight is 433.96. The purity is usually 95%.
BenchChem offers high-quality N-(6-((4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-((4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Discovery of Clinical Candidate K-604
K-604, a derivative with structural similarities to the specified compound, was identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, exhibiting significant selectivity for ACAT-1 over ACAT-2. The molecular design incorporated a piperazine unit, enhancing aqueous solubility and oral absorption, suggesting potential for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Electrophilic Amination in Chemical Synthesis
Electrophilic amination of amino acids with N-Boc-oxaziridines, leading to N-orthogonally diprotected hydrazino acids and piperazic acid derivatives, showcases an efficient method for preparing enantiopure compounds. This approach, relevant for the synthesis of complex molecules, underlines the versatility of piperazine derivatives in organic chemistry (Hannachi et al., 2004).
Synthesis of T2288
A practical process for synthesizing N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide from piperazine highlights the compound's relevance in the pharmaceutical industry, providing insights into methodologies for producing piperazine derivatives on a large scale (Guillaume et al., 2003).
Biological Screening of Piperazine Derivatives
Piperazine derivatives have been synthesized and evaluated for their antibacterial, antifungal, and anthelmintic activity. Molecular docking to target proteins revealed that active compounds show similar binding poses as standards, indicating the therapeutic potential of these derivatives in biomedical applications (Khan et al., 2019).
Cetirizine: A Piperazine Antihistamine
Cetirizine, a piperazine class antihistamine, exemplifies the clinical application of piperazine derivatives in treating urticaria and allergic rhinitis, showcasing the therapeutic relevance of such compounds in allergy management (Arlette, 1991).
Mécanisme D'action
Target of Action
The primary targets of N-(6-((4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
The specific mode of action of N-(6-((4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that they may interact with key proteins or enzymes in the bacterium to inhibit its growth or survival.
Biochemical Pathways
The exact biochemical pathways affected by N-(6-((4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide Given its potential anti-tubercular activity , it may interfere with the biochemical pathways essential for the survival and replication of Mycobacterium tuberculosis.
Result of Action
The molecular and cellular effects of N-(6-((4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide Similar compounds have shown significant anti-tubercular activity , suggesting that they may lead to the death or inhibition of Mycobacterium tuberculosis.
Propriétés
IUPAC Name |
N-[6-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]sulfanylpyridazin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2S/c1-15(27)22-18-7-8-19(24-23-18)29-13-3-6-20(28)26-11-9-25(10-12-26)17-5-2-4-16(21)14-17/h2,4-5,7-8,14H,3,6,9-13H2,1H3,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTVEYCLEPMYTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCCCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

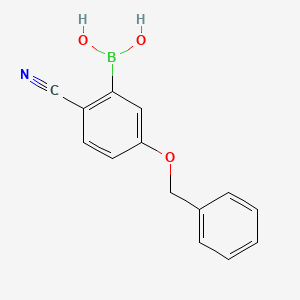
![2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2605494.png)
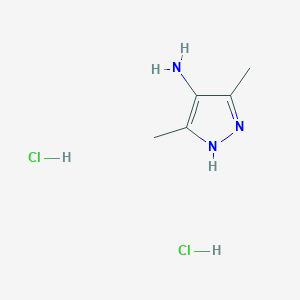
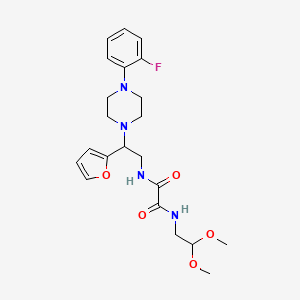
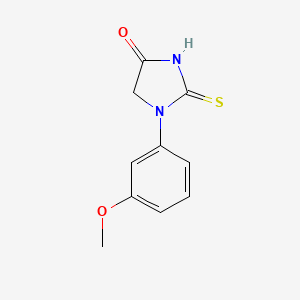
![N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2H-1,3-benzodioxol-5-amine](/img/structure/B2605499.png)
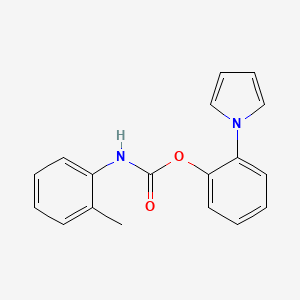
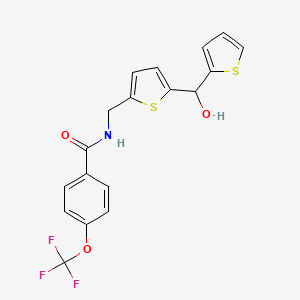
![3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide](/img/structure/B2605503.png)

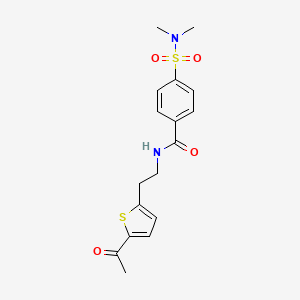
![2-Mercaptobenzo[d]thiazol-6-ol](/img/structure/B2605512.png)
